BLXA4-me

Gingivitis Inflammation Clinical Trial

BLXA4-me (methyl ester-benzo-lipoxin A4, also referred to as BLXA4, benzo-lipoxin A4, or bLXA4) is a stable synthetic analog of the specialized pro-resolving mediator (SPM) Lipoxin A4 (LXA4). As an SPM, it is designed to actively promote the resolution of inflammation rather than simply inhibiting inflammatory pathways.

Molecular Formula C23H34O5
Molecular Weight 390.5 g/mol
CAS No. 362516-29-8
Cat. No. B1667140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBLXA4-me
CAS362516-29-8
SynonymsBLXA-4;  BLXA-4-ME;  BLXA-4 ME;  BLXA4;  BLXA4ME;  BLXA 4;  BLXA 4 ME
Molecular FormulaC23H34O5
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1=CC=CC=C1C=CC(C(CCCC(=O)OC)O)O)O
InChIInChI=1S/C23H34O5/c1-3-4-5-11-20(24)16-14-18-9-6-7-10-19(18)15-17-22(26)21(25)12-8-13-23(27)28-2/h6-7,9-10,14-17,20-22,24-26H,3-5,8,11-13H2,1-2H3/b16-14+,17-15+/t20-,21+,22-/m1/s1
InChIKeyCHUQDPKHYXGMEB-IQOAYPBESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BLXA4-me (CAS 362516-29-8): A Stable Lipoxin A4 Analog with Clinical Evidence in Gingival Inflammation Reduction


BLXA4-me (methyl ester-benzo-lipoxin A4, also referred to as BLXA4, benzo-lipoxin A4, or bLXA4) is a stable synthetic analog of the specialized pro-resolving mediator (SPM) Lipoxin A4 (LXA4) [1]. As an SPM, it is designed to actively promote the resolution of inflammation rather than simply inhibiting inflammatory pathways [2]. This compound has advanced to human clinical trials, specifically a completed Phase 1 study evaluating its safety and preliminary efficacy as an oral rinse for the treatment of gingival inflammation [3].

Why Generic SPMs Cannot Substitute for BLXA4-me in Research and Therapeutic Development


Simply substituting BLXA4-me with another specialized pro-resolving mediator (SPM), such as Resolvin E1, Maresin 1, or even native Lipoxin A4, is scientifically unjustified due to critical differences in molecular stability, clinical validation status for oral topical application, and demonstrated efficacy in reducing human gingival inflammation. Native LXA4 is known to have a very short in vivo half-life, limiting its therapeutic utility [1]. While other SPMs like RvE1 have shown efficacy in animal models of periodontitis, they have not been evaluated in a human clinical trial for gingivitis using the same oral rinse formulation and clinical endpoints as BLXA4-me [2]. The specific quantitative outcomes from the Phase 1 trial of BLXA4-me establish a unique evidence-based benchmark for this indication that cannot be assumed for any other in-class molecule.

BLXA4-me Quantitative Evidence Guide: Clinical and Preclinical Differentiation Data


Superior Reduction of Human Gingival Inflammation vs. Placebo and No-Rinse Control

In a randomized, placebo-controlled, parallel-group Phase 1 clinical trial (NCT02342691), a once-daily oral rinse containing 1.0 μM BLXA4-me for 28 days resulted in a greater decrease in gingival inflammation compared to placebo rinse and a no-rinse control group [1]. The primary endpoint for efficacy was the change in Modified Gingival Index (MGI).

Gingivitis Inflammation Clinical Trial

Greater Reduction in Periodontal Pocket Depth (PD) Compared to Placebo and No-Rinse Control

The same Phase 1 clinical trial (NCT02342691) assessed changes in periodontal pocket depth (PD) as a secondary outcome. BLXA4-me oral rinse demonstrated a substantially larger reduction in PD compared to both the placebo rinse and the no-rinse control group [1].

Periodontitis Pocket Depth Clinical Trial

Significant Promotion of Hard and Soft Tissue Regeneration in a Large Animal Model of Periodontitis

In a proof-of-principle study using a Hanford miniature pig model of chronic periodontitis, local application of BLXA4 (benzo-lipoxin A4) encapsulated in nano-proresolving medicines (NPRM) dramatically increased new bone formation and promoted regeneration of the periodontal organ [1]. A separate study in Göttingen miniature pigs with surgically created periodontal defects also demonstrated that a single, low-dose application of BLXA4 (0.5 μg per site) in a lipid nanoparticle solution led to significant bone regeneration [2].

Bone Regeneration Periodontitis Preclinical Model

Systemic Increase in Pro-Resolving Lipid Mediators Following Topical Oral Application

Targeted lipid mediator lipidomics analysis of serum samples from the Phase 1 clinical trial revealed that topical oral application of BLXA4-me significantly increased the systemic abundance of several specialized pro-resolving mediators (SPMs) [1]. This indicates that the local treatment has a measurable systemic impact, potentially contributing to the dampening of inflammation beyond the oral cavity.

Lipidomics SPM Systemic Effect

Enhanced Molecular Stability Compared to Native Lipoxin A4

Native Lipoxin A4 (LXA4) is known to have a very short in vivo half-life, which is a major limitation for its therapeutic development [1]. BLXA4-me is a specifically designed stable analog, incorporating a benzo-ring and a methyl ester group. This design confers enhanced stability, as stated in the clinical trial report, which notes that the methyl-ester of BLXA4 was found to be stable [2]. This structural modification allows for practical formulation and topical application, which would not be feasible with native LXA4.

Stability Analog Design Lipoxin A4

BLXA4-me: Key Research and Industrial Application Scenarios


Clinical Research: Phase 2/3 Trials for Gingivitis and Periodontitis

Based on the Phase 1 clinical trial evidence demonstrating a 23.8% greater reduction in gingival inflammation and a 73.2% greater reduction in pocket depth compared to placebo [1], BLXA4-me is a prime candidate for further clinical development. It can be used as the active pharmaceutical ingredient (API) in new oral rinse formulations for the treatment or prevention of gingivitis, and potentially as an adjunctive therapy for periodontitis.

Preclinical Research: Investigating SPM-Mediated Tissue Regeneration

For research focused on the mechanisms of tissue regeneration, BLXA4-me serves as a validated tool compound. Its ability to promote new bone formation and soft tissue regeneration in large animal models of periodontitis [2][3] makes it valuable for studies exploring the link between resolution of inflammation and regenerative processes in other inflammatory osteolytic diseases.

Biomarker and Mechanistic Studies: Linking Local and Systemic Inflammation

The clinical observation that topical oral application of BLXA4-me increases systemic levels of pro-resolving lipid mediators [1] provides a unique model for studying the systemic impact of local inflammation resolution. This compound can be used in human studies to investigate the oral-systemic link, exploring how treating oral inflammation may mitigate the risk or progression of associated systemic conditions like cardiovascular disease or diabetes.

Drug Discovery and Development: Benchmarking Novel SPM Analogs

Given its unique clinical data package, BLXA4-me serves as a critical benchmark for the development of next-generation SPM analogs or other host-modulatory therapies for oral inflammatory diseases. Its established safety profile and quantitative efficacy endpoints (MGI reduction of 0.26 units, PD reduction of 1.23 mm) [1] provide a clear, evidence-based target for new chemical entities to meet or exceed.

Quote Request

Request a Quote for BLXA4-me

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.